1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE
Description
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a pyrrole ring substituted with a chlorophenyl group and a furylcarbonyl-piperazino moiety
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-13-3-1-4-14(11-13)23-17(24)12-15(18(23)25)21-6-8-22(9-7-21)19(26)16-5-2-10-27-16/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBABKSAIGOICPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrole ring with a 3-chlorophenyl group, possibly through a Friedel-Crafts acylation reaction.
Attachment of the Furylcarbonyl-Piperazino Moiety: This step involves the coupling of the pyrrole derivative with a furylcarbonyl-piperazino compound, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-piperazinyl)-1H-pyrrole-2,5-dione: Lacks the furylcarbonyl group.
1-(3-Chlorophenyl)-3-(4-morpholinyl)-1H-pyrrole-2,5-dione: Contains a morpholine ring instead of a piperazine ring.
1-(3-Chlorophenyl)-3-(4-(2-thienylcarbonyl)piperazino)-1H-pyrrole-2,5-dione: Contains a thienylcarbonyl group instead of a furylcarbonyl group.
Uniqueness
1-(3-CHLOROPHENYL)-3-[4-(2-FURYLCARBONYL)PIPERAZINO]-1H-PYRROLE-2,5-DIONE is unique due to the presence of both the furylcarbonyl and piperazino groups, which might confer specific chemical and biological properties not found in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
